Exendin-4 (3-39)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Exendin-4 (3-39) is a truncated form of Exendin-4 that lacks the first two amino acids . It is a potent Glucagon-Like Peptide 1 (GLP-1) receptor antagonist . The sequence of Exendin-4 (3-39) is Glu-Gly-Thr-Phe-Thr-Ser-Asp-Leu-Ser-Lys-Gln-Met-Glu-Glu-Glu-Ala-Val-Arg-Leu-Phe-Ile-Glu-Trp-Leu-Lys-Asn-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-NH2 .

Synthesis Analysis

Exendin-4 folds through two distinct pathways according to a study . Pathway 1 involves gradual growth of a helical structure after the collapse of the hydrophobic core in the Trp-cage, while pathway 2 involves initial formation of local microdomains (helical structure and Trp-cage) which then combine with each other to form a stable native structure .Molecular Structure Analysis

The folding of Exendin-4 involves an intermediate state during the folding process, suggesting a more complex three-state mode of folding . The folding along these pathways follows the hydrophobic collapse mechanism and the diffusion-collision mechanism .Chemical Reactions Analysis

Exendin-4 (3-39) is a peptide hormone that triggers synthesis and release of insulin from beta cells in the pancreas . It is similar in both structure and function to GLP-1, a hormone found in the human pancreas that stimulates insulin production in the pancreas, but only when glucose production is high .Physical And Chemical Properties Analysis

Exendin-4 (3-39) is a 39-amino acid peptide hormone . Its molecular weight is 3992.47 . The folding of Exendin-4 involves an intermediate state during the folding process, suggesting a more complex three-state mode of folding .Wissenschaftliche Forschungsanwendungen

Structural Characterization and Binding Properties

- Exendin-4, a 39 amino acid peptide, shares structural similarities with glucagon-like-peptide-1 (GLP-1) and shows significant helicity in certain residues. Its interaction with membranes and receptors is influenced by its helical structure and specific amino acid residues (Neidigh et al., 2001).

- The C-terminal sequence of Exendin-4 is crucial for its high affinity to the GLP-1 receptor and its biological activity, which is distinct from that of GLP-1 (Doyle et al., 2003).

Therapeutic Potential and Application

- Exendin-4 is explored for its potential in treating diabetes, as it regulates insulin release and has a longer biological effect compared to GLP-1. It also impacts food consumption and weight management, indicating its potential in metabolic syndrome therapies (Szayna et al., 2000).

- Improved analogues of Exendin-4, designed for better solubility and reduced aggregation, maintain biological activity and offer new avenues for drug development in type 2 diabetes treatment (Rovó et al., 2014).

- Exendin-4 has been used to develop novel recombinant analogues, showing efficacy similar to Exendin-4 in glucose regulation, demonstrating its potential in cost-effective diabetes treatments (Wu et al., 2011).

Molecular and Cellular Mechanisms

- Exendin-4's effect on bone marrow-derived mesenchymal stem cells under stress conditions highlights its protective role in cellular apoptosis, suggesting therapeutic possibilities in regenerative medicine (He et al., 2016).

- It exhibits neuroprotective effects by modulating microglial activation and inflammatory responses in Parkinson's disease models, offering insights into its potential use in neurodegenerative disease therapy (Kim et al., 2009).

Imaging and Diagnostic Applications

- Exendin(9-39), an antagonist of Exendin-4, is explored as a probe for pancreatic beta-cell imaging, showing promise in diabetes-related diagnostic applications (Mukai et al., 2009).

Wirkmechanismus

Safety and Hazards

According to the safety data sheet, no special measures are required for handling Exendin-4 (3-39) . After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints . It generally does not irritate the skin . After eye contact, the opened eye should be rinsed for several minutes under running water . If symptoms persist after swallowing, a doctor should be consulted .

Zukünftige Richtungen

Exendin-4 is being explored for new treatments for Alzheimer’s disease, diabetes, and other diseases . Scientists are testing exenatide, a synthetic form of Exendin-4, as a possible intervention for Alzheimer’s disease . The review also highlights some challenges and future directions in the improvement of Exendin-4 as an anti-diabetic drug .

Eigenschaften

IUPAC Name |

(4S)-4-amino-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C176H272N46O58S/c1-16-90(10)140(170(275)201-108(52-58-137(244)245)155(260)206-115(73-97-76-186-100-39-24-23-38-98(97)100)160(265)203-110(68-86(2)3)157(262)193-102(41-26-28-61-178)150(255)207-116(74-128(181)231)146(251)189-77-129(232)187-80-132(235)219-63-30-43-123(219)167(272)213-121(84-226)166(271)211-119(82-224)147(252)190-78-130(233)191-92(12)173(278)221-65-32-45-125(221)175(280)222-66-33-46-126(222)174(279)220-64-31-44-124(220)168(273)210-118(81-223)143(182)248)217-162(267)113(71-95-34-19-17-20-35-95)205-158(263)111(69-87(4)5)202-151(256)103(42-29-62-185-176(183)184)200-169(274)139(89(8)9)216-144(249)91(11)192-148(253)105(49-55-134(238)239)196-153(258)106(50-56-135(240)241)197-154(259)107(51-57-136(242)243)198-156(261)109(59-67-281-15)199-152(257)104(48-53-127(180)230)195-149(254)101(40-25-27-60-177)194-164(269)120(83-225)212-159(264)112(70-88(6)7)204-161(266)117(75-138(246)247)208-165(270)122(85-227)214-172(277)142(94(14)229)218-163(268)114(72-96-36-21-18-22-37-96)209-171(276)141(93(13)228)215-131(234)79-188-145(250)99(179)47-54-133(236)237/h17-24,34-39,76,86-94,99,101-126,139-142,186,223-229H,16,25-33,40-75,77-85,177-179H2,1-15H3,(H2,180,230)(H2,181,231)(H2,182,248)(H,187,232)(H,188,250)(H,189,251)(H,190,252)(H,191,233)(H,192,253)(H,193,262)(H,194,269)(H,195,254)(H,196,258)(H,197,259)(H,198,261)(H,199,257)(H,200,274)(H,201,275)(H,202,256)(H,203,265)(H,204,266)(H,205,263)(H,206,260)(H,207,255)(H,208,270)(H,209,276)(H,210,273)(H,211,271)(H,212,264)(H,213,272)(H,214,277)(H,215,234)(H,216,249)(H,217,267)(H,218,268)(H,236,237)(H,238,239)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H4,183,184,185)/t90-,91-,92-,93+,94+,99-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,139-,140-,141-,142-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCYIPGKMSDDSFW-TYVQEZQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C176H272N46O58S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3992 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Exendin-4 (3-39) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

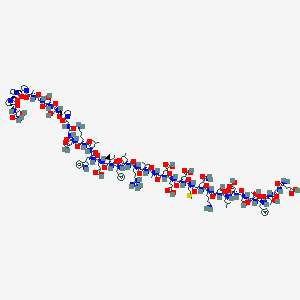

![2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione](/img/structure/B168933.png)